2-(1-butyl-1H-indol-3-yl)succinic acid
Description
Properties
IUPAC Name |
2-(1-butylindol-3-yl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-3-8-17-10-13(11-6-4-5-7-14(11)17)12(16(20)21)9-15(18)19/h4-7,10,12H,2-3,8-9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBDRSQJAMDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of Succinic Acid Derivatives
Structural and Functional Differences
- Indole vs. Benzothiazole Substituents: Indole derivatives (e.g., 2-(6-methylindol-3-yl)acetic acid) are associated with neuromodulatory and anti-inflammatory activities . Benzothiazole-thioether derivatives (e.g., 2-(1,3-benzothiazol-2-ylthio)succinic acid) are explored for industrial uses, such as corrosion inhibitors or polymer additives, due to their sulfur-based reactivity .
Aromatic vs. Aliphatic Modifications :
Bioactivity and Toxicity
- Enzyme Inhibition: 2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic acid shows multi-target bioactivity as a nuclear receptor ligand, protease inhibitor, and ion channel modulator with low toxicity . This suggests that bulky aromatic substituents on succinic acid can enhance selectivity for biological targets. In contrast, unmodified succinic acid is non-toxic and used in drug delivery systems for its biocompatibility .
- Pharmacokinetics: Substituted benzylidene derivatives (e.g., with di-tert-butylphenol) demonstrate favorable drug-likeness properties in silico, including bioavailability and metabolic stability .
Industrial and Environmental Relevance
- Bio-Based Production: Succinic acid derivatives are increasingly synthesized via microbial fermentation (e.g., using Actinobacillus succinogenes) to reduce reliance on petrochemicals. Bio-based routes lower CO₂ emissions by 70% compared to maleic anhydride-derived methods . The global market for bio-succinic acid is projected to grow 90% annually, driven by demand for sustainable polymers and pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(1-butyl-1H-indol-3-yl)succinic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling indole derivatives with succinic acid precursors. For example, indole-3-carboxylic acid derivatives can undergo alkylation with butyl groups via nucleophilic substitution under reflux conditions. Catalysts like palladium or copper complexes (e.g., Pd(OAc)₂) may enhance specificity and yield . Optimization strategies include:
- Experimental Design : Use a Plackett-Burman design (Table 3, ) or Central Composite Design (Table 4, ) to screen critical variables (e.g., temperature, pH, catalyst concentration).
- Purification : Employ column chromatography with silica gel or preparative HPLC for isolation.
Q. How can the structural conformation of this compound be validated?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., indole NH at δ 10–12 ppm, succinic acid carboxyl groups at δ 2.5–3.5 ppm).
- X-ray Diffraction : Refine crystal structures using SHELXL (SHELX suite, ) to resolve bond angles and torsional strain in the indole-succinic acid linkage.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₉NO₄: 290.13).
Q. What biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Given structural similarities to plant growth regulators (e.g., 2-(quinolin-4-ylthio)succinic acid derivatives ):
- In Vitro Assays : Test auxin-like activity using Arabidopsis root elongation inhibition assays.
- Molecular Docking : Simulate interactions with auxin-binding proteins (e.g., TIR1/AFB receptors) using AutoDock Vina .
Advanced Research Questions
Q. How can reaction pathways for succinic acid derivatives be modeled to predict byproduct formation?
- Methodology : Kinetic modeling of oxidation or coupling reactions (e.g., furfural oxidation to succinic acid ):
- Reaction Network : Identify intermediates (e.g., 2-hydroxyfuran, maleic acid) and rate constants via Arrhenius equations.
- Parameter Estimation : Use numerical solvers (e.g., MATLAB’s ODE45) to fit experimental data (40–90°C range ).
- Statistical Validation : Calculate parameter correlations (e.g., R² > 0.95) and sensitivity analysis to prioritize dominant pathways .
Q. What computational strategies can elucidate structure-activity relationships (SAR) for indole-succinic acid hybrids?
- Methodology :
- Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps for reactivity prediction.
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO/water) using GROMACS to assess conformational stability .
- Pharmacophore Modeling : Align analogs (e.g., 2-(1-allyl-indol-3-yl)acetic acid ) to identify critical hydrogen-bonding motifs.
Q. How should researchers address discrepancies in analytical data (e.g., HPLC purity vs. bioassay results)?
- Methodology :
- Multivariate Analysis : Apply UPLC fingerprinting (e.g., 19 characteristic peaks for succinic acid derivatives ) with PCA to cluster batches by impurity profiles.
- Orthogonal Techniques : Cross-validate using ²D-NMR (HSQC, HMBC) to detect stereochemical impurities undetected by HPLC.
- Bioassay Correlation : Perform dose-response curves to distinguish between active compounds and matrix effects .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
